molecular formula C21H17ClN4O4S B2604805 6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1031980-88-7

6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2604805
CAS RN: 1031980-88-7
M. Wt: 456.9
InChI Key: QUXAAJNDBHCOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C21H17ClN4O4S and its molecular weight is 456.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to the specified chemical are often synthesized through multi-step reactions involving key intermediates such as anthranilamide and various isocyanates, leading to the formation of derivatives with oxazoloquinazolinone and oxazinoquinazolinone structures. For instance, the reactions of anthranilamide with isocyanates have facilitated the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, showcasing the versatility of these synthetic approaches in generating complex heterocyclic systems (J. Chern et al., 1988).

Biological Activities

Research has shown that quinazolinone and oxadiazole derivatives exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. For example, the synthesis and cytotoxic evaluation of some quinazolinone-1,3,4-oxadiazole conjugates have demonstrated significant activity, highlighting the potential of these compounds in anticancer research (F. Hassanzadeh et al., 2019). Additionally, compounds linking quinazolin-4-one to oxadiazole or pyrazole moieties have shown comparable or superior activity to reference drugs in anti-breast cancer studies (M. F. Ahmed et al., 2015).

Theoretical Studies and Chemical Analysis

Theoretical spectroscopic studies, including HOMO-LUMO and NBO analyses, have been conducted on hybrids of 1,3,4-oxadiazole-thione with quinazolin-4-one. These studies offer insights into the electronic structure, tautomeric equilibria, and non-linear optical (NLO) properties of such compounds, further indicating their potential in materials science and molecular electronics (S. Soliman et al., 2015).

properties

IUPAC Name

6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S/c1-2-6-26-20(27)14-8-16-17(29-11-28-16)9-15(14)23-21(26)31-10-18-24-19(25-30-18)12-4-3-5-13(22)7-12/h3-5,7-9H,2,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXAAJNDBHCOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.